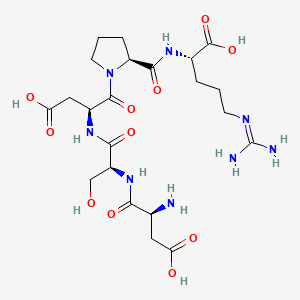

Pentigetide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDIGHIVUUADBZ-PEDHHIEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977675 |

Source

|

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62087-72-3 |

Source

|

| Record name | Pentigetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTIGETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 200 °C |

Source

|

| Record name | Pentigetide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentigetide: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg, also known as HEPP (Hamburger's IgE-derived Pentapeptide), has been identified as an inhibitor of Immunoglobulin E (IgE) activity. This technical guide provides a detailed overview of the core mechanism of action of Pentigetide, focusing on its interaction with the IgE-mediated allergic response pathway. The information is compiled from available scientific literature and is intended for a technical audience engaged in immunology and drug development research.

Core Mechanism of Action: Inhibition of IgE Binding

The primary mechanism of action of Pentigetide is its ability to interfere with the binding of IgE to its high-affinity receptor, FcεRI, on the surface of mast cells and basophils. By competitively inhibiting this crucial initial step in the allergic cascade, Pentigetide effectively prevents the subsequent degranulation of these immune cells and the release of inflammatory mediators, such as histamine.

A key study demonstrated that Pentigetide (HEPP) inhibits the binding of radiolabelled IgE to human leucocytes and a lymphoblastoid cell line.[1] The study suggested that the receptors for IgE on different cell types, such as basophilic leucocytes and mast cells, may not be identical but share common specificities that can be targeted by Pentigetide.[1]

A proposed hypothesis for the mechanism of action of Pentigetide suggests a direct competitive antagonism at the IgE receptor binding site.[1]

Quantitative Data Summary

The inhibitory effect of Pentigetide on IgE binding has been quantified in in vitro studies. The following table summarizes the key findings from the study by R.N. Hamburger (1979).[1]

| Cell Type | Pentigetide (HEPP) Concentration | Average Inhibition of IgE Binding |

| Human Leucocytes | Not specified in abstract | 24% |

| Wil-2WT (Lymphoblastoid Cell Line) | Double the amount used for leucocytes | 12% |

Experimental Protocols

IgE Binding Inhibition Assay (Based on Hamburger, 1979)

While the full detailed protocol is not available in the referenced abstract, a general methodology for assessing the inhibition of IgE binding by Pentigetide can be outlined as follows:

-

Cell Preparation: Isolation of human leucocytes from peripheral blood or cultivation of a lymphoblastoid cell line (e.g., Wil-2WT) known to express IgE receptors.

-

Radiolabelling of IgE: Purified human IgE is radiolabelled, typically with isotopes like Iodine-125 (¹²⁵I) or Tritium (³H), to enable detection and quantification of binding.

-

Inhibition Reaction: The prepared cells are incubated with varying concentrations of Pentigetide (HEPP).

-

IgE Binding: Radiolabelled IgE is then added to the cell suspension containing Pentigetide and incubated to allow for binding to the cell surface receptors.

-

Separation and Measurement: The cells are washed to remove unbound radiolabelled IgE. The radioactivity associated with the cell pellet is then measured using a gamma counter or a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of IgE binding is calculated by comparing the radioactivity in the presence of Pentigetide to the radioactivity in a control sample without the peptide.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of Pentigetide and a typical experimental workflow.

Conclusion and Future Directions

Pentigetide demonstrates a clear mechanism of action by inhibiting the binding of IgE to its high-affinity receptor on immune cells, thereby representing a potential therapeutic strategy for allergic diseases. The available data, primarily from early in vitro studies, provides a foundational understanding of its function.

For future research and development, several areas warrant further investigation:

-

Elucidation of Downstream Signaling: Detailed studies are needed to understand the precise effects of Pentigetide on the intracellular signaling cascades downstream of the FcεRI receptor in mast cells.

-

In Vivo Efficacy: Comprehensive in vivo studies are required to establish the efficacy and safety of Pentigetide in preclinical models of allergic disease.

-

Structural and Kinetic Analysis: High-resolution structural studies of the Pentigetide-FcεRI interaction and detailed kinetic analysis would provide valuable insights for optimizing peptide design and efficacy.

-

Full Characterization of the "New Hypothesis": Locating and analyzing the full text of the original study by R.N. Hamburger would be crucial to fully understand the proposed nuanced mechanism of action.

This technical guide provides a summary of the current understanding of Pentigetide's mechanism of action based on accessible scientific literature. Further research is necessary to fully delineate its therapeutic potential.

References

Pentigetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentigetide, also known as Human IgE Pentapeptide (HEPP), is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. First described in the 1970s, it represents a targeted approach to modulating allergic responses. This document provides a comprehensive technical overview of Pentigetide, covering its discovery, detailed methods for its chemical synthesis, its mechanism of action at the molecular level, and protocols for its synthesis and biological evaluation.

Discovery and Background

Pentigetide was first described by Dr. R.N. Hamburger in 1975.[1] It is a synthetic peptide corresponding to the amino acid sequence 320-324 (Asp-Ser-Asp-Pro-Arg) in the Cε3 domain of the Fc region of the human Immunoglobulin E (IgE) heavy chain.[1] The discovery was based on the hypothesis that peptides from the Fc region of IgE could competitively inhibit the binding of IgE to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils. This inhibitory action was proposed as a novel therapeutic strategy for IgE-mediated allergic diseases, such as allergic rhinitis and conjunctivitis.[1]

Clinical studies have evaluated the efficacy of Pentigetide, administered as a nasal solution, in patients with seasonal allergic rhinitis. These trials demonstrated a statistically significant reduction in nasal symptoms compared to placebo, with a favorable safety profile.

Chemical Synthesis of Pentigetide

Pentigetide can be synthesized using both solid-phase and solution-phase peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the more common method for peptide synthesis due to its efficiency and potential for automation. The general workflow for the Fmoc/tBu-based solid-phase synthesis of Pentigetide is outlined below.

Table 1: Protecting Groups for Pentigetide Synthesis

| Amino Acid | N-α Protection | Side-Chain Protection |

| Arginine (Arg) | Fmoc | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Proline (Pro) | Fmoc | None |

| Aspartic Acid (Asp) | Fmoc | OtBu (tert-Butyl) |

| Serine (Ser) | Fmoc | tBu (tert-Butyl) |

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the sequential coupling of protected amino acids in a homogenous solution. While more labor-intensive than SPPS, it can be advantageous for large-scale production. A general strategy involves the synthesis of di- or tri-peptide fragments, which are then coupled to form the final pentapeptide.

Mechanism of Action

The primary mechanism of action of Pentigetide is the competitive inhibition of Immunoglobulin E (IgE) binding to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.

In an allergic response, allergens cross-link IgE antibodies already bound to FcεRI. This cross-linking triggers a complex signaling cascade within the mast cell, leading to degranulation and the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines. These mediators are responsible for the clinical manifestations of an allergic reaction.

Pentigetide, by mimicking a key binding region on the IgE molecule, occupies the IgE-binding site on FcεRI. This prevents the binding of circulating IgE to the receptor, thereby reducing the number of IgE molecules on the mast cell surface available for allergen cross-linking. Consequently, this inhibits the initiation of the allergic cascade.

Experimental Protocols

Solid-Phase Synthesis of Pentigetide

This protocol is based on the Fmoc/tBu strategy and is suitable for manual or automated synthesis.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin (or similar)

-

Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

-

Purification: RP-HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Proline):

-

In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the following amino acids in order: Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Histamine Release Assay (in vitro)

This protocol describes an in vitro assay to evaluate the inhibitory effect of Pentigetide on IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

-

RBL-2H3 cell line

-

Cell culture medium (e.g., MEM with 20% FBS)

-

Anti-DNP IgE monoclonal antibody

-

DNP-HSA (Dinitrophenyl-human serum albumin) antigen

-

Pentigetide

-

Tyrode's buffer

-

Histamine ELISA kit

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells to 80-90% confluency.

-

Seed cells into a 24-well plate at a density of 2 x 10⁵ cells/well.

-

Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

-

-

Inhibitor Incubation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of Pentigetide (e.g., 1 µM to 1 mM) in Tyrode's buffer for 30 minutes at 37°C. Include a vehicle control (buffer only).

-

-

Antigen Challenge:

-

Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for histamine measurement.

-

Lyse the remaining cells to measure total histamine content (for calculating percentage release).

-

-

Histamine Quantification:

-

Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each condition.

-

Plot the percentage of inhibition against the concentration of Pentigetide to determine the IC₅₀ value.

-

Table 2: Representative Data from Histamine Release Assay

| Pentigetide Conc. (µM) | % Histamine Release (Mean ± SD) | % Inhibition |

| 0 (Control) | 65.2 ± 4.5 | 0 |

| 10 | 58.1 ± 3.9 | 10.9 |

| 50 | 45.6 ± 3.1 | 30.1 |

| 100 | 33.4 ± 2.8 | 48.8 |

| 500 | 15.8 ± 1.9 | 75.8 |

| 1000 | 10.2 ± 1.5 | 84.4 |

Note: The data in this table is illustrative and not based on a specific experimental result for Pentigetide.

Conclusion

Pentigetide represents a pioneering example of a peptide-based immunomodulator designed to interfere with a specific protein-protein interaction in the allergic cascade. Its discovery laid the groundwork for further exploration of peptide and other small molecule inhibitors of the IgE-FcεRI pathway. The synthetic routes and biological assays detailed in this guide provide a framework for the continued research and development of Pentigetide and its analogs as potential therapeutics for allergic diseases.

References

An In-depth Technical Guide to Pentigetide (Asp-Ser-Asp-Pro-Arg)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (D-S-D-P-R), is also known by the designations "HEPP" and "Human IgE Pentapeptide".[1] This technical guide provides a comprehensive overview of Pentigetide, including its biochemical properties, mechanism of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.

Biochemical Properties

Pentigetide is an oligopeptide with a molecular formula of C22H36N8O11 and a molecular weight of approximately 588.6 g/mol . The sequence consists of two acidic residues (Aspartic Acid), one polar uncharged residue (Serine), one nonpolar residue (Proline), and one basic residue (Arginine). The presence of these varied residues suggests a complex conformational behavior in solution.

Mechanism of Action

Pentigetide is primarily investigated for its role in modulating the allergic response. It is proposed to function as a competitive inhibitor of Immunoglobulin E (IgE) binding to its receptors on mast cells and basophils. By doing so, it can potentially prevent the degranulation of these cells and the subsequent release of histamine and other inflammatory mediators that characterize an allergic reaction.[2][3]

However, the efficacy of this inhibition appears to be partial and cell-type dependent. One study noted that while Pentigetide (HEPP) could inhibit IgE binding, the effect was more pronounced on leucocytes than on a lymphoblastoid cell line, suggesting that the IgE receptors on these cells may not be identical.[4]

Signaling Pathway

The canonical pathway for IgE-mediated mast cell activation involves the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by an allergen. This event triggers a signaling cascade that leads to degranulation. Pentigetide is thought to interfere with the initial step of this pathway: the binding of IgE to FcεRI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A review on pathophysiology and managements of allergic conjunctivitis - Indian J Clin Exp Ophthalmol [ijceo.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of IgE binding to tissue culture cells and leucocytes by pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Pentigetide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentigetide, a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR), has been investigated for its role in modulating the allergic immune response. This document provides a comprehensive overview of the biological function of Pentigetide, with a focus on its mechanism of action, its effects on cellular signaling pathways, and its potential as a therapeutic agent for allergic conditions such as seasonal allergic rhinitis. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of allergy and immunology.

Introduction

Allergic reactions are hypersensitivity disorders of the immune system mediated predominantly by Immunoglobulin E (IgE) antibodies. Upon exposure to an allergen, IgE molecules bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils become cross-linked, triggering a signaling cascade that leads to the degranulation of these cells. This process releases a host of pro-inflammatory mediators, including histamine, leukotrienes, and cytokines, which are responsible for the clinical manifestations of allergy.

Pentigetide, also known as "Human IgE Pentapeptide" (HEPP), was developed based on a unique amino acid sequence in the Fc region of the human IgE heavy chain. The rationale behind its design was to create a peptide that could competitively inhibit the binding of IgE to its high-affinity receptor on mast cells and basophils, thereby preventing the initiation of the allergic cascade.

Mechanism of Action

The primary biological function of Pentigetide is the inhibition of the interaction between IgE and its high-affinity receptor, FcεRI. By mimicking a key binding region on the IgE molecule, Pentigetide is proposed to occupy the IgE-binding site on FcεRI, thus preventing the attachment of circulating IgE antibodies to the surface of mast cells and basophils. This competitive inhibition is the cornerstone of its anti-allergic effect.

Inhibition of IgE Binding

Experimental evidence has demonstrated the ability of Pentigetide to interfere with IgE binding. In a study by Hamburger (1979), the pentapeptide Asp-Ser-Asp-Pro-Arg (HEPP) was shown to inhibit the binding of radiolabeled IgE to human leukocytes, with an average inhibition of 24%.[1][2] In the same study, a 12% inhibition of IgE binding was observed in a tissue culture lymphoblastoid cell line (Wil-2WT), albeit with a higher concentration of the peptide.[1][2] These findings support the proposed mechanism of competitive inhibition at the IgE receptor level.

Downstream Signaling Consequences

By preventing the binding of IgE to FcεRI, Pentigetide effectively blocks the initial trigger for mast cell and basophil degranulation. The subsequent intracellular signaling cascade, which is crucial for the release of allergic mediators, is therefore not initiated. While direct studies on the effect of Pentigetide on these downstream pathways are limited, it is understood that the inhibition of IgE-FcεRI engagement would prevent the phosphorylation of key signaling molecules. A related study on a novel thymic immunosuppressive pentapeptide (TIPP) that also inhibits IgE-mediated activation of RBL-2H3 cells, a mast cell line, showed that this inhibition was associated with the suppression of the MEK/ERK and NF-κB signaling pathways.[3] This suggests that peptides like Pentigetide, by blocking the initial IgE binding, can prevent the activation of these critical downstream pathways.

The IgE-mediated signaling cascade leading to degranulation is initiated by the spleen tyrosine kinase (Syk). The cross-linking of IgE bound to FcεRI leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor complex, which then recruits and activates Syk. Activated Syk initiates a cascade of downstream signaling events, including the activation of pathways that lead to calcium mobilization and the activation of transcription factors such as NF-κB, ultimately resulting in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) and the synthesis of new inflammatory mediators (e.g., cytokines).

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Pentigetide.

| Parameter | Cell Type | Value | Reference |

| Inhibition of IgE Binding | Human Leukocytes | 24% (average) | |

| Wil-2WT cell line | 12% |

Table 1: Quantitative Data on Pentigetide's Inhibition of IgE Binding

| Study Population | Treatment | Outcome Measure | Result | P-value | Reference |

| Patients with seasonal allergic rhinitis (n=431) | Pentigetide nasal solution (1 mg/nostril, 4x daily for 2 weeks) vs. Placebo | Reduction in frequency of total nasal symptom score | Statistically significant greater reduction | P = .004 | |

| Reduction in severity of total nasal symptom score | Statistically significant greater reduction | P = .05 | |||

| Reduction in total nasal symptom scores (daily diary) | Consistently lower scores | P = .02 |

Table 2: Summary of Clinical Efficacy Data for Pentigetide in Seasonal Allergic Rhinitis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Pentigetide's biological function.

Radiolabeled IgE Binding Inhibition Assay

This protocol is a representative method for assessing the ability of a compound like Pentigetide to inhibit the binding of IgE to its cellular receptors.

Objective: To quantify the inhibition of radiolabeled IgE binding to leukocytes or a suitable cell line by Pentigetide.

Materials:

-

Human leukocytes or Wil-2WT cells

-

Radiolabeled human IgE (e.g., with ¹²⁵I)

-

Pentigetide (HEPP)

-

Myeloma IgE (for competition control)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation: Isolate human leukocytes from peripheral blood using a standard density gradient centrifugation method or culture Wil-2WT cells under appropriate conditions. Wash the cells twice with cold PBS containing 1% BSA.

-

Binding Reaction: In microcentrifuge tubes, incubate a fixed number of cells (e.g., 1 x 10⁶ cells) with a constant amount of radiolabeled IgE in the presence or absence of varying concentrations of Pentigetide. Include a control with a high concentration of unlabeled myeloma IgE to determine non-specific binding.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation to allow for binding to reach equilibrium.

-

Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove unbound radiolabeled IgE. Centrifuge the cells at a low speed between washes.

-

Quantification: Resuspend the final cell pellet in a known volume of PBS and transfer to a scintillation vial. Measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding inhibition by Pentigetide using the following formula: % Inhibition = [1 - (Counts in presence of Pentigetide - Non-specific counts) / (Total specific counts - Non-specific counts)] * 100

Mast Cell/Basophil Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell and basophil degranulation.

Objective: To determine the dose-dependent inhibition of IgE-mediated degranulation by Pentigetide.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells/basophils

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Pentigetide

-

PIPES buffer (or similar physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis to determine total release)

-

96-well plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

-

Pre-incubation with Pentigetide: Wash the sensitized cells with PIPES buffer and then pre-incubate them with various concentrations of Pentigetide for 30 minutes at 37°C.

-

Antigen Challenge: Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C to induce degranulation. Include a negative control (buffer only) and a positive control (antigen only).

-

Sample Collection: After stimulation, centrifuge the plate and collect the supernatants.

-

Enzyme Assay: In a new 96-well plate, mix the supernatants with the pNAG substrate solution and incubate at 37°C for 1-2 hours.

-

Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Total Release: To determine the total β-hexosaminidase content, lyse a separate set of unstimulated cells with Triton X-100 and perform the enzyme assay on the lysate.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the inhibitory effect of Pentigetide.

Basophil Activation Test (BAT) by Flow Cytometry

The BAT is a functional assay that measures the upregulation of activation markers on the surface of basophils following allergen stimulation.

Objective: To assess the inhibitory effect of Pentigetide on allergen-induced basophil activation.

Materials:

-

Fresh whole blood from an allergic donor

-

Allergen of interest

-

Pentigetide

-

Anti-IgE antibody (positive control)

-

Fluorescently labeled monoclonal antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)

-

Lysing solution

-

Flow cytometer

Procedure:

-

Blood Incubation: In flow cytometry tubes, incubate aliquots of whole blood with either buffer (negative control), the specific allergen, or anti-IgE (positive control) in the presence or absence of varying concentrations of Pentigetide.

-

Incubation: Incubate the tubes at 37°C for 15-30 minutes.

-

Staining: Add the cocktail of fluorescently labeled antibodies to each tube and incubate in the dark at room temperature for 15-20 minutes.

-

Lysis: Lyse the red blood cells using a lysing solution according to the manufacturer's instructions.

-

Washing: Wash the remaining cells with PBS.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil population using the identification markers. Analyze the expression of the activation markers (CD63 and/or CD203c) on the gated basophils. Determine the percentage of activated basophils in each condition and calculate the inhibition by Pentigetide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Conclusion

Pentigetide represents a targeted approach to the management of allergic diseases by specifically interfering with the initial step of the allergic cascade: the binding of IgE to its high-affinity receptor on effector cells. The available data, though originating from earlier research, provides a solid foundation for its mechanism of action. The quantitative inhibition of IgE binding and the clinical efficacy in seasonal allergic rhinitis underscore its potential.

For drug development professionals, Pentigetide serves as a proof-of-concept for peptide-based inhibitors of IgE-mediated reactions. Further research to elucidate its precise binding kinetics, to obtain more detailed dose-response data, and to directly investigate its impact on downstream signaling pathways would provide a more complete understanding of its biological function and could inform the development of next-generation anti-allergic therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

- 1. Pentigetide nasal solution: a multicenter study evaluating efficacy and safety in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Passive cutaneous anaphylaxis inhibition: evidence for heterogeneity in IgE mast cell interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Pentigetide and Mast Cell Activation Pathways: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Pentigetide is a synthetic peptide that has demonstrated efficacy in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its clinical profile suggests that it functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators that are central to the pathophysiology of type I hypersensitivity reactions. This technical guide provides an in-depth exploration of the primary signaling pathways involved in mast cell activation, which are the presumed targets of pentigetide's therapeutic action. Due to a lack of publicly available preclinical data on the specific molecular interactions of pentigetide, this document will focus on the well-established IgE-mediated activation cascade via the high-affinity IgE receptor (FcεRI) as the most probable mechanism of inhibition for a mast cell stabilizer indicated for allergic conditions. Furthermore, this guide details the essential experimental protocols required to assess the activity of mast cell stabilizing compounds like pentigetide in vitro.

Introduction to Mast Cell Activation in Allergic Response

Mast cells are critical effector cells in the allergic inflammatory response.[1] Their activation is a key event that leads to the release of a host of biologically active mediators, precipitating the symptoms of allergy.[1] This activation can be triggered through various pathways, the most prominent in allergic disease being the IgE-mediated pathway.[2]

The classical pathway of mast cell activation is initiated by the cross-linking of the high-affinity receptor for IgE, FcεRI, on the mast cell surface by multivalent antigens (allergens).[2][3] This event triggers a complex signaling cascade within the mast cell, culminating in degranulation—the fusion of intracellular granules with the plasma membrane and the release of their contents—and the de novo synthesis of other inflammatory mediators.

Pentigetide's role as a mast cell stabilizer suggests it interferes with this intricate signaling process, thereby preventing or reducing the release of mediators and attenuating the allergic response.

The FcεRI Signaling Pathway: The Putative Target of Pentigetide

The aggregation of IgE-bound FcεRI receptors initiates a cascade of intracellular events orchestrated by a series of kinases and adapter proteins. Understanding this pathway is crucial for elucidating the potential mechanism of action of inhibitory compounds like pentigetide.

A simplified representation of the core FcεRI signaling pathway leading to mast cell degranulation is presented below.

This cascade involves the initial activation of Src family kinases like Lyn, followed by the recruitment and activation of Spleen tyrosine kinase (Syk). Syk then phosphorylates downstream adapter proteins such as Linker for Activation of T-cells (LAT), which leads to the activation of Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent influx of extracellular calcium is a critical signal for degranulation.

Quantitative Analysis of Mast Cell Stabilization

The inhibitory activity of a mast cell stabilizing compound is typically quantified through a series of in vitro assays. The data is often presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.

Disclaimer: The following tables contain representative data to illustrate the structure for presenting experimental results. The values are not based on published studies of pentigetide and should be considered hypothetical.

Table 1: Inhibition of β-Hexosaminidase Release by Pentigetide

| Pentigetide Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |

| 0.1 | 5.2 ± 1.5 |

| 1 | 25.8 ± 3.2 |

| 10 | 52.1 ± 4.5 |

| 50 | 85.3 ± 2.8 |

| 100 | 95.7 ± 1.9 |

| IC50 | ~9.5 µM |

Table 2: Effect of Pentigetide on Intracellular Calcium Mobilization

| Pentigetide Concentration (µM) | Peak Intracellular [Ca2+] (% of Control) (Mean ± SD) |

| 0.1 | 92.4 ± 5.1 |

| 1 | 68.7 ± 6.3 |

| 10 | 45.2 ± 4.9 |

| 50 | 15.9 ± 3.7 |

| 100 | 5.1 ± 2.2 |

| IC50 | ~11.2 µM |

Table 3: Inhibition of Cytokine (TNF-α) Release by Pentigetide

| Pentigetide Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Control) | 1250 ± 85 | 0 |

| 1 | 980 ± 72 | 21.6 |

| 10 | 550 ± 45 | 56.0 |

| 50 | 180 ± 25 | 85.6 |

| 100 | 75 ± 15 | 94.0 |

| IC50 | ~8.9 µM |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of mast cell stabilizing agents.

Mast Cell Culture and Sensitization

A common model for these studies is the rat basophilic leukemia cell line (RBL-2H3) or cultured human mast cells.

-

Cell Culture: RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Sensitization: Cells are seeded in 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE (e.g., 50 ng/mL).

β-Hexosaminidase Release Assay (Degranulation Assay)

This assay is a common and reliable method to quantify mast cell degranulation.

-

Preparation: After overnight sensitization, cells are washed twice with Tyrode's buffer.

-

Inhibition: Cells are pre-incubated with various concentrations of the test compound (e.g., pentigetide) for 30 minutes at 37°C.

-

Activation: Mast cell degranulation is induced by adding DNP-BSA (e.g., 100 ng/mL). A positive control (e.g., compound 48/80) and a negative control (buffer only) are included.

-

Quantification: After 30-60 minutes of incubation at 37°C, the supernatant is collected. The amount of released β-hexosaminidase is quantified by measuring the cleavage of a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The absorbance is read at 405 nm.

-

Calculation: The percentage of degranulation is calculated relative to the total β-hexosaminidase content, which is determined by lysing the cells with Triton X-100.

References

- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Strategies to Inhibit High Affinity FcεRI-Mediated Signaling for the Treatment of Allergic Disease [frontiersin.org]

- 3. Antigen properties shape organization of FcεRI aggregates to tune mast cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Early research on Pentigetide and immune response

An In-depth Technical Guide on Early Research of Pentigetide and its Impact on the Immune Response

Introduction

Pentigetide, also known as Pentyde, is a synthetic oligopeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1][2]. It was investigated for its potential therapeutic effects on the immune system, particularly in the context of allergic reactions. Early research focused on its application as a treatment for seasonal allergic rhinitis, an IgE-mediated hypersensitivity disorder[3]. This document provides a technical overview of the early clinical research on Pentigetide, including quantitative data from clinical trials, detailed experimental protocols, and a visualization of its proposed mechanism within the immune signaling cascade.

Quantitative Data Presentation

Early clinical evaluation of Pentigetide in patients with seasonal allergic rhinitis yielded statistically significant results, indicating its efficacy in reducing nasal symptoms compared to a placebo. The primary quantitative data from a key multicenter study is summarized below[3].

Table 1: Efficacy of Pentigetide Nasal Solution in Seasonal Allergic Rhinitis[3]

| Efficacy Endpoint | Pentigetide Treatment Group | Placebo Treatment Group | P-value |

| Physician-Evaluated Total Nasal Symptom Score | |||

| Reduction in Frequency | Statistically significant greater reduction | Less reduction compared to Pentigetide | P = .004 |

| Reduction in Severity | Statistically significant greater reduction | Less reduction compared to Pentigetide | P = .05 |

| Patient-Reported Daily Diary | |||

| Total Nasal Symptom Scores | Consistently lower scores each treatment day | Higher scores compared to Pentigetide | P = .02 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy and mechanism of action of Pentigetide.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Allergic Rhinitis

This protocol outlines the design of a clinical study to assess the safety and efficacy of Pentigetide nasal solution for treating seasonal allergic rhinitis.

-

Objective: To compare the efficacy and safety of Pentigetide nasal solution with a placebo in controlling symptoms of seasonal allergic rhinitis.

-

Study Design: A randomized, multicenter, double-blind, parallel-group trial.

-

Patient Population: 431 patients with a clinical history of seasonal allergic rhinitis.

-

Treatment Arms:

-

Pentigetide Group: 1 mg of Pentigetide nasal solution administered into each nostril four times daily.

-

Placebo Group: Placebo nasal solution administered with the same dosage and frequency.

-

-

Study Duration: 3 weeks, comprising a 1-week baseline period followed by 2 weeks of treatment.

-

Efficacy Assessment:

-

Physician Evaluation: Frequency and severity of nasal symptoms (sneezing, nasal congestion, and rhinorrhea) were evaluated at the start (Day 1) and end of the study (Day 22).

-

Patient Diary: Patients recorded the severity of their nasal symptoms daily.

-

-

Safety Assessment: Monitoring of adverse events, laboratory tests, physical examinations, and vital signs throughout the study.

-

Statistical Analysis: Comparison of the reduction in symptom scores between the Pentigetide and placebo groups using appropriate statistical tests.

In Vitro IgE Inhibition Assay (ELISA-based)

This protocol describes a method to assess the potential of Pentigetide to interfere with the binding of IgE to its receptor, a key interaction in the allergic response.

-

Objective: To determine if Pentigetide can inhibit the binding of human IgE to the high-affinity IgE receptor (FcεRI).

-

Materials:

-

Recombinant human FcεRIα

-

Human myeloma IgE

-

Pentigetide

-

96-well ELISA plates

-

HRP-conjugated anti-human IgE antibody

-

Substrate for HRP (e.g., TMB)

-

Wash and blocking buffers

-

-

Procedure:

-

Plate Coating: Coat a 96-well plate with recombinant human FcεRIα and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Inhibition Reaction:

-

Prepare serial dilutions of Pentigetide.

-

In a separate plate, pre-incubate a constant concentration of human IgE with the various concentrations of Pentigetide for 1 hour at 37°C.

-

-

Binding to Receptor: Transfer the IgE-Pentigetide mixtures to the FcεRIα-coated plate and incubate for 2 hours at room temperature.

-

Detection:

-

Wash the plate to remove unbound IgE.

-

Add HRP-conjugated anti-human IgE antibody and incubate for 1 hour.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

-

Data Analysis: Calculate the percentage of IgE binding inhibition for each concentration of Pentigetide and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

Structural Properties of Pentigetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentigetide, a synthetic pentapeptide also known as Human IgE Pentapeptide (HEPP), has garnered interest for its potential immunomodulatory properties, particularly in the context of IgE-mediated allergic responses. This technical guide provides a comprehensive overview of the structural properties of Pentigetide. Due to the inherent flexibility of short peptides, a definitive three-dimensional structure in solution has not been experimentally determined. Therefore, this guide focuses on its primary structure and inferred conformational characteristics. Furthermore, we present detailed, representative experimental protocols for the structural elucidation of peptides of this class and a putative signaling pathway associated with its mechanism of action, drawing parallels from functionally similar immunomodulatory pentapeptides.

Primary Structure and Physicochemical Properties

Pentigetide is a linear peptide composed of five amino acid residues.[1] Its fundamental properties are summarized in the tables below.

Table 1: Amino Acid Sequence of Pentigetide [2]

| Sequence | Asp-Ser-Asp-Pro-Arg (D-S-D-P-R) |

| Full Name | L-alpha-aspartyl-L-seryl-L-alpha-aspartyl-L-prolyl-L-arginine |

Table 2: Physicochemical Properties of Pentigetide

| Property | Value | Source |

| Molecular Formula | C22H36N8O11 | PubChem |

| Molecular Weight | 588.6 g/mol | PubChem |

| Canonical SMILES | C(CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(CC(C(=O)O)N)C(=O)O)CO)N)C(=O)O | PubChem |

| InChI Key | KQDIGHIVUUADBZ-PEDHHIEDSA-N | PubChem |

| CAS Number | 62087-72-3 | PubChem |

| Synonyms | HEPP, Human IgE Pentapeptide, Pentyde | PubChem, MCE |

Secondary and Tertiary Structure

Due to its short length and the presence of a proline residue, which can introduce kinks in the peptide backbone, Pentigetide is not expected to form stable, well-defined secondary structures like α-helices or β-sheets in solution.[3] PubChem notes that the generation of a 3D conformer is disallowed due to its high flexibility. Short, linear peptides typically exist as a dynamic ensemble of conformations in aqueous environments.[4][5]

The conformational landscape of Pentigetide is likely influenced by factors such as pH, temperature, and the presence of binding partners. The acidic side chains of the two aspartic acid residues and the basic side chain of the arginine residue will be ionized at physiological pH, contributing to the peptide's overall charge and potential intramolecular ionic interactions.

Putative Mechanism of Action and Signaling Pathway

Given the functional similarity, it is hypothesized that Pentigetide may exert its effects through a comparable pathway. Upon binding of an IgE-antigen complex to the high-affinity IgE receptor (FcεRI) on mast cells or basophils, a signaling cascade is initiated. Pentigetide could potentially interfere with this cascade, leading to the downregulation of inflammatory responses.

Below is a diagram illustrating the putative signaling pathway inhibited by Pentigetide, based on the findings for the analogous peptide TIPP.

Caption: Putative signaling pathway of Pentigetide in inhibiting IgE-mediated mast cell/basophil activation.

Experimental Protocols for Structural Characterization

While specific experimental data for Pentigetide's structure is not available, the following are detailed, representative protocols for the structural analysis of a synthetic pentapeptide like Pentigetide.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

Objective: To determine the presence of any regular secondary structural elements (α-helix, β-sheet, turns, or random coil) in Pentigetide under various solvent conditions.

Methodology:

-

Sample Preparation:

-

Synthesize and purify Pentigetide to >95% purity, as confirmed by HPLC and mass spectrometry.

-

Prepare a stock solution of Pentigetide in ultrapure water at a concentration of 1 mg/mL.

-

Prepare final peptide solutions at a concentration of 0.1 mg/mL in various buffers (e.g., 10 mM phosphate buffer at pH 7.4, 10 mM acetate buffer at pH 4.0) and in the presence of structure-promoting solvents (e.g., trifluoroethanol at varying concentrations).

-

-

Instrumentation and Data Acquisition:

-

Use a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.

-

Acquire CD spectra in the far-UV region (190-260 nm) using a 1 mm path length quartz cuvette.

-

Set the instrument parameters as follows: bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min.

-

Average at least three scans for each sample to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the corresponding buffer/solvent and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues (5 for Pentigetide), and l is the path length in centimeters.

-

Analyze the resulting spectra for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm; random coils typically exhibit a strong negative band below 200 nm.

-

Caption: Workflow for Circular Dichroism (CD) Spectroscopy of Pentigetide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.

Objective: To obtain resonance assignments and identify through-space correlations to define the conformational ensemble of Pentigetide.

Methodology:

-

Sample Preparation:

-

Dissolve high-purity Pentigetide in 90% H2O/10% D2O to a final concentration of 1-5 mM. The D2O provides a lock signal for the NMR spectrometer.

-

Adjust the pH of the sample to the desired value (e.g., pH 5.0) to optimize amide proton exchange rates.

-

-

NMR Experiments:

-

Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).

-

1D ¹H: To assess sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with correlation times where the NOE is close to zero.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, to resolve resonance overlap.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment by connecting the spin systems identified in the TOCSY spectrum through sequential NOEs (or ROEs) observed in the NOESY (or ROESY) spectrum.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Use the derived distance restraints in molecular dynamics-based simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

-

Caption: Workflow for NMR Spectroscopy and Structure Calculation of Pentigetide.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of a molecule's three-dimensional structure. However, obtaining well-diffracting crystals of short, flexible peptides like Pentigetide is often challenging.

Objective: To determine the atomic-resolution crystal structure of Pentigetide.

Methodology:

-

Crystallization Screening:

-

Prepare a highly concentrated and pure solution of Pentigetide (e.g., 10-50 mg/mL).

-

Use commercially available sparse-matrix crystallization screens to test a wide range of precipitants, buffers, and salts.

-

Employ vapor diffusion methods (sitting or hanging drop) to set up crystallization trials. A small drop of the peptide solution is mixed with the reservoir solution and allowed to equilibrate.

-

-

Crystal Optimization:

-

If initial microcrystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as pH and temperature.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Collect X-ray diffraction data using a synchrotron radiation source to obtain high-resolution data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or molecular replacement if a suitable search model is available.

-

Build an atomic model of Pentigetide into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations.

-

Caption: Workflow for X-ray Crystallography of Pentigetide.

Conclusion

Pentigetide is a pentapeptide with the sequence Asp-Ser-Asp-Pro-Arg. Due to its short and flexible nature, it is unlikely to adopt a single, stable conformation in solution. Its biological activity is likely related to its ability to inhibit IgE-mediated signaling, potentially through the MEK/ERK and NF-κB pathways. While experimental structural data for Pentigetide is currently lacking, the protocols outlined in this guide provide a robust framework for its future structural elucidation. A thorough understanding of its conformational preferences and dynamics will be crucial for the rational design of more potent and specific immunomodulatory therapeutics.

References

- 1. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Notes and Protocols: Pentigetide in Vitro Mast Cell Degranulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide is a synthetic peptide that has been investigated for its potential therapeutic effects in allergic rhinitis. Its mechanism of action is centered on its ability to competitively inhibit the binding of Immunoglobulin E (IgE) to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils. This interaction is a critical initiating step in the cascade of events leading to allergic reactions. When an allergen cross-links IgE molecules bound to FcεRI, it triggers the degranulation of mast cells, releasing a host of pro-inflammatory mediators such as histamine, proteases (e.g., tryptase and chymase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins), as well as cytokines. These mediators are responsible for the clinical manifestations of allergic diseases.

By displacing IgE from its receptor, pentigetide is designed to prevent this initial activation step, thereby inhibiting mast cell degranulation and the subsequent release of inflammatory mediators. This application note provides detailed protocols for an in vitro mast cell degranulation assay to evaluate the inhibitory activity of pentigetide. The assay is crucial for determining the efficacy and potency of pentigetide in a controlled laboratory setting, providing valuable data for preclinical and clinical development.

The protocols outlined below utilize the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation due to its expression of the high-affinity IgE receptor and its robust degranulation response upon IgE-mediated stimulation. The primary endpoint for assessing degranulation in these protocols is the measurement of β-hexosaminidase, a granule-associated enzyme that is co-released with histamine.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of pentigetide on mast cell degranulation. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by Pentigetide

| Pentigetide Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD, n=3) |

| 0 (Vehicle Control) | 0 ± 5.2 |

| 1 | 15.3 ± 4.8 |

| 10 | 48.7 ± 6.1 |

| 50 | 75.2 ± 5.5 |

| 100 | 92.1 ± 3.9 |

| IC50 (µM) | ~12.5 |

Table 2: Comparison of Pentigetide with a Known Mast Cell Stabilizer

| Compound | Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD, n=3) |

| Vehicle Control | - | 0 ± 4.9 |

| Pentigetide | 50 | 76.8 ± 6.3 |

| Cromolyn Sodium | 100 | 45.1 ± 7.2 |

Experimental Protocols

Protocol 1: β-Hexosaminidase Release Assay for Pentigetide Efficacy

This protocol details the steps to assess the inhibitory effect of pentigetide on IgE-mediated degranulation of RBL-2H3 cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

RBL-2H3 cells

-

Complete growth medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

-

Anti-DNP IgE (monoclonal antibody)

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

Pentigetide

-

Tyrode's Buffer (supplemented with 0.1% BSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), substrate for β-hexosaminidase

-

Substrate buffer (0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (1%)

-

96-well flat-bottom cell culture plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

The following day, sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) in complete growth medium for 24 hours.

-

-

Pentigetide Treatment:

-

After sensitization, gently wash the cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE.

-

Prepare serial dilutions of pentigetide in Tyrode's Buffer.

-

Add 50 µL of the pentigetide dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C.

-

-

Antigen Challenge and Degranulation:

-

Prepare a solution of DNP-HSA (100 ng/mL) in Tyrode's Buffer.

-

Add 50 µL of the DNP-HSA solution to each well to trigger degranulation.

-

Incubate the plate for 1 hour at 37°C.

-

-

Sample Collection and Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

To determine the total β-hexosaminidase release, lyse the cells remaining in the original plate by adding 100 µL of 1% Triton X-100. Mix well and collect 50 µL of the lysate.

-

Prepare the substrate solution by dissolving pNAG in substrate buffer to a final concentration of 1 mM.

-

Add 50 µL of the substrate solution to each well containing the supernatant or lysate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 150 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

-

Calculate the percentage inhibition of degranulation for each pentigetide concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value of pentigetide.

-

Visualizations

Caption: Workflow for assessing pentigetide's inhibition of mast cell degranulation.

Caption: Pentigetide competitively inhibits IgE binding to FcεRI, blocking degranulation.

Application Notes and Protocols for the Synthesis of Pentigetide (DSDPR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentigetide, also known as DSDPR, is a pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg. It is recognized as a human IgE pentapeptide, suggesting its involvement in the modulation of immune responses, particularly those mediated by Immunoglobulin E (IgE).[1] IgE plays a central role in allergic reactions by binding to the high-affinity receptor FcεRI on the surface of mast cells and basophils. Cross-linking of receptor-bound IgE by allergens triggers cellular degranulation and the release of inflammatory mediators, leading to allergic symptoms.[2][3][4] This protocol provides a detailed methodology for the chemical synthesis of Pentigetide using Fmoc solid-phase peptide synthesis (SPPS), its subsequent purification, and characterization.

Materials and Reagents

| Category | Item | Suggested Supplier |

| Resins | Wang Resin or 2-Chlorotrityl Chloride Resin | Sigma-Aldrich, Novabiochem |

| Amino Acids | Fmoc-Arg(Pbf)-OH | Sigma-Aldrich, ChemPep |

| Fmoc-Pro-OH | Sigma-Aldrich, ChemPep | |

| Fmoc-Asp(OtBu)-OH | Sigma-Aldrich, ChemPep | |

| Fmoc-Ser(tBu)-OH | Sigma-Aldrich, ChemPep | |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich, ChemPep |

| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich, ChemPep | |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Acros Organics | |

| Deprotection Reagent | Piperidine | Sigma-Aldrich, Acros Organics |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Sigma-Aldrich, Acros Organics |

| TIS (Triisopropylsilane) | Sigma-Aldrich, Acros Organics | |

| Phenol | Sigma-Aldrich, Acros Organics | |

| Thioanisole | Sigma-Aldrich, Acros Organics | |

| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich, Acros Organics | |

| Diethyl ether (cold) | Fisher Scientific | |

| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Fisher Scientific |

| DCM (Dichloromethane), peptide synthesis grade | Fisher Scientific | |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | |

| Water, HPLC grade | Fisher Scientific |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pentigetide (DSDPR)

This protocol utilizes the Fmoc/tBu strategy for the synthesis of Pentigetide. The synthesis is performed on a 0.1 mmol scale.

3.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

-

Resin Swelling: Swell 200 mg of Wang resin (loading capacity ~0.5 mmol/g) in 5 mL of DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in 2 mL of DMF.

-

Add DIPEA (1.0 mmol) to the amino acid mixture and vortex for 1-2 minutes to activate.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

-

3.1.2. Chain Elongation Cycle (Pro, Asp, Ser, Asp)

The following steps are repeated for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Asp(OtBu)-OH).

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

-

Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in 2 mL of DMF.

-

Add DIPEA (1.0 mmol) and vortex for 1-2 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm completion.

-

After the final amino acid coupling, perform a final Fmoc deprotection step as described above.

Cleavage and Deprotection

-

Final Washing: Wash the fully assembled peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail by combining the following reagents in a fume hood:

-

Trifluoroacetic acid (TFA): 8.25 mL (82.5%)

-

Phenol: 0.5 g (5%)

-

Water: 0.5 mL (5%)

-

Thioanisole: 0.5 mL (5%)

-

1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

-

-

Cleavage Reaction:

-

Add the freshly prepared Reagent K (10 mL per gram of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Washing:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

-

-

Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

Purification and Characterization

3.3.1. Purification by Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 35% B over 30 minutes is a good starting point.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it onto the column. Collect fractions corresponding to the major peak.

3.3.2. Characterization

-

Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column with a suitable gradient.

-

Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS or MALDI-TOF. The expected monoisotopic mass for Pentigetide (C22H36N8O11) is approximately 616.25 g/mol .

| Parameter | Expected Value |

| Amino Acid Sequence | Asp-Ser-Asp-Pro-Arg |

| Molecular Formula | C22H36N8O11 |

| Monoisotopic Mass | 616.25 g/mol |

| Purity (by HPLC) | >95% |

Visualization of Workflows and Pathways

SPPS Workflow for Pentigetide

Caption: Workflow for the Solid-Phase Peptide Synthesis of Pentigetide (DSDPR).

Proposed Signaling Pathway Modulation

Given that Pentigetide is a human IgE pentapeptide, it is hypothesized to interact with the IgE-mediated allergic response pathway. The following diagram illustrates the canonical pathway of mast cell degranulation, which Pentigetide may modulate.

References

- 1. Pentigetide | C22H36N8O11 | CID 162960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antigen-independent effects of immunoglobulin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Immunoglobulin E signals during allergen ingestion leads to reversal of established food allergy and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-IgE for the treatment of allergic rhinitis--and eventually nasal polyps? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pentigetide in Allergy Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentigetide

Pentigetide is a synthetic pentapeptide with the amino acid sequence Asp-Ser-Asp-Pro-Arg (DSDPR)[1][2]. It has been investigated for its potential therapeutic effects in allergic conditions. Clinical studies have demonstrated its efficacy in reducing the symptoms of seasonal allergic rhinitis when administered as a nasal solution[3]. While the precise molecular mechanism of action is not fully elucidated, its clinical effectiveness suggests a role in modulating the allergic inflammatory cascade. Interestingly, it has been reported that Pentigetide may not function through direct inhibition of IgE[1]. This suggests that its anti-allergic properties may stem from immunomodulatory effects on key immune cells involved in the allergic response.

These application notes provide a framework for researchers to investigate the potential mechanisms of Pentigetide in relevant in vitro and in vivo allergy models. The protocols and data presentation formats are designed to facilitate the systematic evaluation of Pentigetide's effects on cellular and physiological responses associated with allergic inflammation.

Hypothesized Mechanism of Action

Given that direct IgE inhibition by Pentigetide is unlikely, a plausible mechanism of action is the modulation of immune cell function, particularly T-lymphocytes and mast cells. It is hypothesized that Pentigetide may interact with cell surface receptors or signaling molecules to alter cellular responses to allergenic stimuli. This could involve:

-

Modulation of T-Helper Cell Differentiation and Cytokine Production: Pentigetide may influence the balance between T-helper 2 (Th2) cells, which promote allergic inflammation through the release of cytokines like IL-4, IL-5, and IL-13, and regulatory T cells (Tregs) or T-helper 1 (Th1) cells, which can suppress allergic responses.

-

Mast Cell Stabilization: Pentigetide might indirectly inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.

The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effects of Pentigetide.

Application Notes

In Vitro Allergy Models

-

T-Cell Polarization and Cytokine Analysis: To investigate the immunomodulatory effects of Pentigetide on T-lymphocytes, primary human or murine CD4+ T cells can be cultured under Th2-polarizing conditions in the presence or absence of Pentigetide. The supernatant can be analyzed for key Th1, Th2, and regulatory cytokines.

-

Mast Cell Degranulation Assays: The ability of Pentigetide to stabilize mast cells can be assessed using primary mast cells (e.g., bone marrow-derived mast cells) or mast cell lines (e.g., RBL-2H3). Cells can be sensitized with IgE and then challenged with an allergen or anti-IgE in the presence of varying concentrations of Pentigetide. Degranulation can be quantified by measuring the release of β-hexosaminidase or histamine.

In Vivo Allergy Models

-